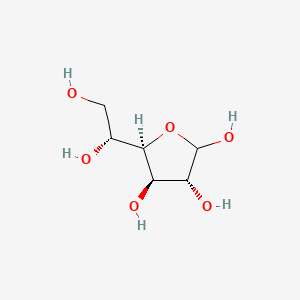

D-Glucofuranose

Description

See also: D-Glucose (related).

Structure

3D Structure

Properties

CAS No. |

610-85-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |

InChI Key |

AVVWPBAENSWJCB-IVMDWMLBSA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anomeric Effect in D-Glucofuranose: A Technical Guide for Researchers

An in-depth exploration of the stereoelectronic forces shaping the conformation and reactivity of the furanose form of D-glucose, tailored for professionals in chemical research and drug development.

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, plays a crucial role in dictating the conformational preferences and reactivity of cyclic sugars. While extensively studied in pyranose rings, its manifestation in the five-membered furanose systems, such as D-glucofuranose, presents unique and complex characteristics. This technical guide provides a comprehensive analysis of the anomeric effect in this compound, integrating quantitative data, detailed experimental protocols, and visual representations of key concepts to support advanced research and application in drug design.

The Core Principles of the Anomeric Effect in a Furanose Ring

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to adopt an axial or pseudo-axial orientation over the sterically less hindered equatorial or pseudo-equatorial position.[1][2] This counterintuitive preference arises from a stabilizing stereoelectronic interaction between a lone pair of electrons on the endocyclic oxygen atom (O4) and the antibonding (σ*) orbital of the C1-substituent bond.[1]

In the context of the flexible furanose ring, which exists in a dynamic equilibrium of envelope and twist conformations, the anomeric effect is a key determinant of the conformational landscape.[3] It manifests as two distinct, yet related, phenomena:

-

Endo-anomeric effect: This involves the interaction between the lone pair of the ring oxygen (O4) and the antibonding orbital of the anomeric substituent (e.g., the C1-O1 bond in the hemiacetal). This effect influences the puckering of the furanose ring.

-

Exo-anomeric effect: This refers to the preferred orientation of the aglycone (the substituent at the anomeric carbon) and is governed by the interaction between a lone pair on the exocyclic oxygen (O1) and the antibonding orbital of the C1-O4 bond.

These stereoelectronic interactions have a profound impact on the bond lengths, bond angles, and overall shape of the this compound molecule, ultimately influencing its biological activity and role as a structural motif in bioactive compounds.

Quantitative Analysis of this compound Anomers

Precise quantitative data is paramount for understanding the subtle energetic and structural consequences of the anomeric effect. The following tables summarize key NMR spectroscopic data for the α and β anomers of this compound and crystallographic data for a representative derivative.

Table 1: 1H and 13C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers[2][4][5]

| Atom | α-D-Glucofuranose | β-D-Glucofuranose |

| 1H Chemical Shifts (ppm) | ||

| H-1 | 5.23 | 5.17 |

| H-2 | 4.15 | 4.09 |

| H-3 | 4.29 | 4.22 |

| H-4 | 4.07 | 4.02 |

| H-5 | 3.82 | 3.80 |

| H-6a | 3.73 | 3.72 |

| H-6b | 3.65 | 3.64 |

| 13C Chemical Shifts (ppm) | ||

| C-1 | 103.2 | 97.4 |

| C-2 | 77.1 | 81.1 |

| C-3 | 77.9 | 78.4 |

| C-4 | 72.1 | 72.3 |

| C-5 | 83.2 | 84.8 |

| C-6 | 64.1 | 64.2 |

| Coupling Constants (Hz) | ||

| JH1,H2 | 3.9 | < 1.0 |

NMR data acquired in D2O at 25°C.

Table 2: Selected Bond Lengths and Angles for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[6][7]

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C1-O1 | 1.405 |

| C1-C2 | 1.520 |

| C1-O4 | 1.435 |

| C4-O4 | 1.442 |

| Bond Angles (º) | |

| O4-C1-O1 | 110.5 |

| C2-C1-O4 | 105.8 |

| C1-O4-C4 | 108.9 |

Data obtained from X-ray crystallography of the protected derivative. These values provide an approximation for the glucofuranose core.

Experimental Protocols for Studying the Anomeric Effect

The following sections provide detailed methodologies for the experimental investigation of the anomeric effect in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Characterization

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates in solution.[4]

Objective: To determine the anomeric ratio and elucidate the conformation of α- and β-D-glucofuranose in solution.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of D-glucose in 0.5 mL of deuterium (B1214612) oxide (D2O).

-

Allow the solution to equilibrate for at least 24 hours to ensure mutarotation reaches equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) 1H NMR spectrum to observe the signals of the anomeric protons. The α- and β-anomers of both pyranose and furanose forms will be present.[2]

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and assign proton resonances.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached 13C nuclei for carbon resonance assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) 1H-13C correlations, aiding in the assignment of quaternary carbons and confirming assignments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the spatial arrangement and conformation of the sugar ring.

-

-

-

Data Analysis:

-

Integrate the signals of the anomeric protons in the 1D 1H spectrum to determine the relative populations of the α- and β-furanose anomers.

-

Analyze the coupling constants (3JHH) from the high-resolution 1D 1H or 2D COSY spectra. The magnitude of these couplings is related to the dihedral angles between adjacent protons via the Karplus equation, providing insights into the ring pucker.

-

Analyze NOESY cross-peaks to identify close spatial proximities between protons, which helps in defining the overall conformation.

-

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles in the solid state.[5] Due to the difficulty in crystallizing unprotected monosaccharides, derivatives are often used.[6]

Objective: To determine the solid-state structure of a this compound derivative to obtain precise geometric parameters.

Methodology:

-

Crystallization:

-

Synthesize a suitable crystalline derivative of this compound, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[6]

-

Dissolve the purified derivative in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Allow the solution to cool slowly and undisturbed to promote the formation of single crystals. Other methods include slow evaporation or vapor diffusion.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a CCD or CMOS detector. A complete dataset is obtained by rotating the crystal through a series of angles.[5]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction images to obtain a list of reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data until the calculated and observed diffraction patterns converge.

-

Computational Chemistry for In Silico Analysis

Computational methods, particularly density functional theory (DFT), are invaluable for modeling the structures and energies of different conformers and for dissecting the specific orbital interactions underlying the anomeric effect.[7]

Objective: To calculate the optimized geometries, relative energies, and orbital interactions of α- and β-D-glucofuranose.

Methodology:

-

Model Building:

-

Construct the initial 3D structures of α- and β-D-glucofuranose using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for both anomers using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set, in the gas phase or with a solvent model.[7]

-

Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Compare the final electronic energies of the two anomers to determine their relative stability.

-

-

Analysis of Stereoelectronic Interactions:

-

Perform a Natural Bond Orbital (NBO) analysis on the optimized structures.

-

Examine the second-order perturbation theory analysis of the Fock matrix in the NBO basis to identify and quantify the stabilizing energy of the n(O4) -> σ*(C1-O1) hyperconjugative interaction. This provides a direct measure of the endo-anomeric effect.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to the anomeric effect.

Caption: Hyperconjugation model of the anomeric effect.

Note: The IMG SRC paths in the DOT script are placeholders and should be replaced with actual image URLs for the axial and equatorial conformers of a generic pyranose ring to illustrate the orbital overlap.

Caption: Workflow for NMR analysis of this compound.

Caption: Workflow for computational analysis.

Implications for Drug Development

A thorough understanding of the anomeric effect in this compound and its derivatives is critical for the rational design of carbohydrate-based therapeutics. The conformational preferences dictated by this effect directly influence the three-dimensional shape of the molecule, which is a key determinant of its binding affinity and selectivity for biological targets such as enzymes and receptors.

For instance, in the development of glycosidase inhibitors, mimicking the transition state of the enzymatic reaction often involves designing molecules with specific stereoelectronic features at the anomeric center. By modulating the anomeric effect through chemical modification, it is possible to lock the furanose ring in a desired conformation that enhances binding to the active site of the target enzyme.

Furthermore, the anomeric effect can influence the metabolic stability and pharmacokinetic properties of a drug candidate. The stability of the glycosidic bond, which is modulated by the exo-anomeric effect, can affect the drug's susceptibility to enzymatic hydrolysis.

Conclusion

The anomeric effect in this compound is a multifaceted phenomenon governed by subtle stereoelectronic interactions that have significant consequences for the molecule's structure, conformation, and reactivity. A comprehensive understanding of this effect, supported by robust quantitative data and detailed experimental and computational methodologies, is essential for researchers in carbohydrate chemistry and drug development. By leveraging the principles outlined in this guide, scientists can better predict and control the behavior of furanose-containing molecules, paving the way for the design of novel and effective therapeutic agents.

References

- 1. medium.com [medium.com]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Crystalline D-Glucofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of stable, crystalline derivatives of D-Glucofuranose. Due to the inherent instability of pure this compound in its crystalline form, this guide focuses on its commonly synthesized and crystalline derivatives, namely 1,2-O-isopropylidene-D-glucofuranose and 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. These derivatives serve as crucial intermediates in the synthesis of various biologically active compounds and are of significant interest in medicinal chemistry and drug development.

This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides a logical workflow for the physicochemical characterization of these and similar carbohydrate compounds.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of two common crystalline derivatives of this compound. These derivatives are rendered crystalline and stable by the protection of hydroxyl groups with isopropylidene groups.

| Property | 1,2-O-Isopropylidene-D-glucofuranose | 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose |

| Molecular Formula | C₉H₁₆O₆ | C₁₂H₂₀O₆ |

| Molecular Weight | 220.22 g/mol [1] | 260.28 g/mol |

| Melting Point | 159-160 °C | 109-113 °C[2] |

| Optical Rotation | [α]²⁰/D -13° (c=1 in H₂O) | [α]²⁰/D -18° (c=1% in H₂O)[3][2] |

| Solubility | Slightly soluble in methanol (B129727) and water. | Soluble in DMSO, MeOH, DMF, DCM, EtOAc.[4] |

| Crystal System | Not explicitly found | Orthorhombic[4][5] |

| Space Group | Not explicitly found | P2₁2₁2₁[4][5] |

| Unit Cell Parameters | Not explicitly found | a = 9.9313 Å, b = 10.0657 Å, c = 20.343 Å[6] |

Experimental Protocols

The determination of the physicochemical properties of crystalline this compound derivatives requires precise experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It provides a precise determination of the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.[9] The furnace chamber is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point.[3]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic transition.[10] The area under the peak corresponds to the heat of fusion.

Determination of Optical Rotation by Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[11] This property is crucial for characterizing stereoisomers.

Methodology:

-

Solution Preparation: A solution of the crystalline glucofuranose derivative is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., water, as specified in the data) to a known concentration (c, in g/mL).[12]

-

Instrument Calibration: The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.

-

Measurement: The sample cell of a known path length (l, in decimeters) is filled with the prepared solution, ensuring no air bubbles are present. The observed angle of rotation (α) is measured.[13]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal.[14]

Methodology:

-

Crystal Growth: A high-quality single crystal of the this compound derivative, typically with dimensions greater than 0.1 mm, is required.[14] This is often achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is recorded by a detector.[14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The arrangement of atoms in the crystal lattice is determined by solving the phase problem, often using direct methods for small molecules. The resulting structural model is then refined to best fit the experimental data.[14]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a crystalline carbohydrate derivative, from sample acquisition to data analysis and interpretation.

References

- 1. 1,2-O-Isopropylidene-D-glucofuranose CAS#: 18549-40-1 [m.chemicalbook.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [mdpi.com]

- 6. labproinc.com [labproinc.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose | C12H20O6 | CID 11456593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Virtual Labs [cds-iiith.vlabs.ac.in]

- 12. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. scribd.com [scribd.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Unseen Influence: A Technical Guide to the Biological Relevance of Naturally Occurring D-Glucofuranose Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Often overshadowed by its pyranosidic counterpart, the five-membered furanose ring system of D-glucose is a critical structural motif in a variety of naturally occurring and synthetic molecules. This technical guide delves into the underexplored biological relevance of D-glucofuranose derivatives. While less common in nature than D-glucopyranose, naturally occurring and synthetically derived this compound compounds exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document provides a comprehensive overview of these activities, supported by available quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action, including the modulation of cellular signaling pathways. The information presented herein aims to catalyze further research and development of this compound-based compounds as novel therapeutic agents.

Introduction: The Furanose Form of Glucose

Glucose, the primary energy source for most living organisms, predominantly exists in a six-membered pyranose ring form. However, the five-membered furanose form, this compound, also plays a significant, albeit less common, role in biological systems. Naturally occurring this compound is found in certain glycoconjugates and as a component of some secondary metabolites. The unique stereochemical arrangement of the furanose ring imparts distinct chemical and physical properties to its derivatives, leading to a diverse range of biological activities. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of these intriguing molecules.

Antimicrobial Activity of this compound Derivatives

A significant body of research has focused on the antimicrobial properties of acylated and otherwise modified this compound derivatives. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The data, where available, indicates that the nature and position of acyl substituents on the glucofuranose ring significantly influence the antimicrobial potency.

| Compound Class | Derivative Examples | Test Organism(s) | MIC (µg/mL) | Reference(s) |

| Acylated 1,2-O-isopropylidene-α-D-glucofuranose | 3,5,6-tri-O-acyl derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity (qualitative) | [1] |

| 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives | 3,5-di-O-acetate, 3,5-di-O-benzoate | Human pathogenic bacteria and fungi | Moderate to good activity (qualitative) | [2][3] |

Note: Specific MIC values for this compound derivatives are not consistently reported in the reviewed literature. Much of the available data is qualitative, describing zones of inhibition or relative activity levels.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of this compound derivatives against bacterial strains, adapted from standard methods.[4][5][6][7][8]

Materials:

-

Test compound (this compound derivative) stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).

-

Sterile 96-well microtiter plates.

-

Incubator (35°C).

-

Microplate reader (optional, for OD measurement).

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. protocols.io [protocols.io]

Computational Modeling of D-Glucofuranose Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose, a central molecule in biochemistry, exists in various isomeric forms in solution. While the pyranose form is predominant, the furanose form, D-glucofuranose, plays a crucial role in various biological processes and serves as a key structural motif in several natural products and pharmaceuticals. Understanding the conformational landscape of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the computational methodologies employed to model the conformations of this compound, alongside experimental techniques for validation.

Core Concepts in this compound Conformation

The five-membered furanose ring of this compound is not planar and adopts a variety of puckered conformations. These conformations are typically described by pseudorotation, a concept that characterizes the continuous puckering motion of the ring. The two key parameters in this description are the puckering amplitude (q) and the phase angle of pseudorotation (P). The conformational space of a furanose ring can be visualized as a pseudorotational wheel, with different values of P corresponding to distinct envelope (E) and twist (T) conformations.

Computational Modeling Methodologies

The conformational analysis of this compound heavily relies on computational methods to explore its complex potential energy surface. The primary techniques employed are Molecular Mechanics (MM), Quantum Mechanics (QM), and Molecular Dynamics (MD) simulations.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the energy of a molecule as a function of its atomic coordinates. The energy is calculated using a force field, which is a set of parameters that define the potential energy of the bonds, angles, dihedrals, and non-bonded interactions. For carbohydrates like this compound, specialized force fields are essential for accurate conformational analysis.

Key Force Fields for Carbohydrates:

-

GLYCAM: A widely used force field specifically parameterized for carbohydrates, including furanoses. It is compatible with the AMBER simulation package.

-

GROMOS: Another popular force field with parameter sets, such as 56A6_CARBO_R, that have been extended to include furanoses, making it suitable for use with the GROMACS simulation package.[1]

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method for conformational analysis due to its balance of accuracy and computational cost.

Typical DFT Protocol for Conformational Analysis:

-

Initial Structure Generation: A set of initial this compound structures corresponding to different points on the pseudorotational wheel are generated.

-

Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum. A common level of theory for this is B3LYP with a basis set like 6-31G(d,p).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Conformational Energy Landscape: The relative energies of the different conformers are calculated to map out the conformational energy landscape.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the time-dependent behavior of a molecular system by integrating Newton's equations of motion. MD simulations provide insights into the dynamic nature of this compound conformations and the transitions between different puckered states.

Typical MD Simulation Protocol for this compound:

-

System Setup:

-

Generate the initial coordinates of the this compound molecule.

-

Select a suitable force field (e.g., GLYCAM or GROMOS).

-

Solvate the molecule in a periodic box of water molecules (e.g., TIP3P water model).

-

Add ions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

-

-

Production Run: Run the main simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.

-

Analysis: Analyze the trajectory to identify the populated conformations, calculate conformational populations, and determine the dynamics of conformational transitions.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the computationally predicted conformations of this compound in solution.[2] Key NMR parameters, such as chemical shifts and scalar coupling constants (J-couplings), are highly sensitive to the local geometry of the molecule.

By comparing the experimentally measured NMR parameters with those calculated from the computationally generated conformers, it is possible to assess the accuracy of the theoretical models. The Karplus equation, which relates the three-bond J-coupling constant to the dihedral angle, is a fundamental tool in this analysis.

Data Presentation

The following tables summarize key quantitative data from computational and experimental studies on this compound conformations.

Table 1: Calculated Relative Energies of α-D-Glucofuranose Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| ³T₂ | DFT (B3LYP/6-31G) | 0.00 |

| E₃ | DFT (B3LYP/6-31G) | 0.58 |

| ⁴T₃ | DFT (B3LYP/6-31G) | 1.23 |

| ⁴E | DFT (B3LYP/6-31G) | 2.15 |

| E₄ | DFT (B3LYP/6-31G*) | 2.89 |

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Anomers in D₂O [2]

| Position | α-D-Glucofuranose (¹H) | α-D-Glucofuranose (¹³C) | β-D-Glucofuranose (¹H) | β-D-Glucofuranose (¹³C) |

| 1 | 5.49 | 97.2 | 5.21 | 102.1 |

| 2 | 4.29 | 77.8 | 4.12 | 81.1 |

| 3 | 4.24 | 72.1 | 4.15 | 74.9 |

| 4 | 4.17 | 79.5 | 4.07 | 81.4 |

| 5 | 3.98 | 70.9 | 3.85 | 71.2 |

| 6a | 3.78 | 63.8 | 3.75 | 63.9 |

| 6b | 3.69 | 3.66 |

Table 3: Experimental ³J(H,H) Coupling Constants (Hz) for this compound Anomers in D₂O [2]

| Coupling | α-D-Glucofuranose | β-D-Glucofuranose |

| J₁,₂ | 3.96 | < 1 |

| J₂,₃ | 6.21 | 4.50 |

| J₃,₄ | 7.98 | 6.80 |

| J₄,₅ | 8.90 | 9.20 |

| J₅,₆a | 3.10 | 3.50 |

| J₅,₆b | 5.50 | 5.80 |

| J₆a,₆b | -11.9 | -11.8 |

Experimental Protocols

Detailed Protocol for Molecular Dynamics Simulation of this compound using GROMACS

This protocol outlines the general steps for setting up and running an MD simulation of this compound in water using the GROMACS software and the GROMOS 56A6_CARBO_R force field.

-

Prepare the Input Structure:

-

Obtain a starting structure of this compound (e.g., from a crystal structure or a molecule builder).

-

Ensure the structure is in a PDB file format.

-

-

Generate the Topology:

-

Use the pdb2gmx tool in GROMACS to generate the molecular topology.

-

Select the GROMOS 56A6_CARBO_R force field and a suitable water model (e.g., SPC/E).

-

gmx pdb2gmx -f glucofuranose.pdb -o conf.gro -p topol.top -ignh

-

-

Create the Simulation Box:

-

Define the simulation box dimensions using editconf.

-

gmx editconf -f conf.gro -o newbox.gro -c -d 1.0 -bt cubic

-

-

Solvate the System:

-

Fill the simulation box with water molecules using solvate.

-

gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

-

-

Add Ions:

-

Add ions to neutralize the system using grompp and genion.

-

gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

-

gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

-

-

Energy Minimization:

-

Create an .mdp file with energy minimization parameters.

-

Run grompp and mdrun to perform the minimization.

-

gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

-

gmx mdrun -v -deffnm em

-

-

Equilibration (NVT and NPT):

-

Create .mdp files for NVT and NPT equilibration.

-

Run grompp and mdrun for each equilibration step.

-

NVT:

-

gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

-

gmx mdrun -v -deffnm nvt

-

-

NPT:

-

gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

-

gmx mdrun -v -deffnm npt

-

-

-

Production MD:

-

Create an .mdp file for the production run.

-

Run grompp and mdrun for the production simulation.

-

gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_1.tpr

-

gmx mdrun -v -deffnm md_0_1

-

-

Analysis:

-

Use GROMACS analysis tools (e.g., gmx trjconv, gmx rms, gmx hbond) to analyze the trajectory for conformational changes, RMSD, hydrogen bonding, etc.

-

Mandatory Visualization

Caption: Computational and experimental workflow for this compound conformational analysis.

Caption: Simplified pseudorotation pathway for a furanose ring, showing interconversion between North and South conformations.

Conclusion

The conformational analysis of this compound is a complex but critical area of research with significant implications for drug discovery and glycobiology. A synergistic approach that combines robust computational modeling with experimental validation is essential for accurately characterizing its conformational landscape. The methodologies and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of furanose conformations and to contribute to the development of new carbohydrate-based technologies.

References

Spectroscopic Identification of α- and β-D-Glucofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the identification and characterization of the α- and β-anomers of D-glucofuranose. Due to their low abundance in aqueous solution at equilibrium, typically less than 1%, distinguishing these furanose forms from the predominant pyranose isomers presents a significant analytical challenge.[1] This document outlines the key spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), vibrational, and chiroptical methods, supported by detailed experimental protocols and comparative data.

Introduction to Glucofuranose Anomers

D-glucose in solution exists as an equilibrium mixture of several isomers, including the six-membered ring pyranose forms (α and β), the open-chain aldehyde form, and the five-membered ring furanose forms (α and β).[1] While the glucopyranose anomers are the most stable and abundant, the glucofuranose isomers, despite their low concentrations, can be crucial intermediates in various biological and chemical processes. Their structural elucidation is therefore of significant interest in carbohydrate chemistry and drug development.

The α and β anomers of this compound differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). This subtle structural difference gives rise to distinct spectroscopic properties that allow for their individual identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive method for the structural elucidation and differentiation of α- and β-D-glucofuranose in solution.[2][3] Complete assignment of both ¹H and ¹³C NMR spectra provides unambiguous identification.[1][2]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The following tables summarize the complete ¹H and ¹³C NMR spectral data for α- and β-D-glucofuranose in D₂O, as reported by Alexandersson and Nestor (2021).[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for α- and β-D-Glucofuranose in D₂O [1]

| Proton | α-D-Glucofuranose (δ, ppm) | α-D-Glucofuranose (J, Hz) | β-D-Glucofuranose (δ, ppm) | β-D-Glucofuranose (J, Hz) |

| H-1 | 5.49 | J₁,₂ = 3.96 | 5.25 | J₁,₂ < 1 |

| H-2 | 4.32 | J₂,₃ = 4.85 | 4.12 | J₂,₃ = 0.9 |

| H-3 | 4.25 | J₃,₄ = 7.05 | 4.07 | J₃,₄ = 3.4 |

| H-4 | 4.15 | J₄,₅ = 8.6 | 4.22 | J₄,₅ = 6.4 |

| H-5 | 3.85 | J₅,₆a = 3.1, J₅,₆b = 5.6 | 3.90 | J₅,₆a = 2.8, J₅,₆b = 5.2 |

| H-6a | 3.78 | J₆a,₆b = -11.8 | 3.75 | J₆a,₆b = -11.7 |

| H-6b | 3.70 | 3.68 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for α- and β-D-Glucofuranose in D₂O [1]

| Carbon | α-D-Glucofuranose (δ, ppm) | β-D-Glucofuranose (δ, ppm) |

| C-1 | 103.4 | 109.0 |

| C-2 | 77.1 | 81.5 |

| C-3 | 74.2 | 76.8 |

| C-4 | 80.7 | 81.5 |

| C-5 | 71.1 | 70.5 |

| C-6 | 63.9 | 63.8 |

The key distinguishing features in the NMR spectra are the chemical shifts of the anomeric proton (H-1) and carbon (C-1), as well as the J-coupling constant between H-1 and H-2.[1] The α-anomer typically shows a larger J₁,₂ coupling constant (around 4 Hz) compared to the β-anomer (< 1 Hz).[1]

Experimental Protocol: NMR Spectroscopy of Glucofuranose Anomers

Objective: To acquire and assign ¹H and ¹³C NMR spectra for the identification of α- and β-D-glucofuranose in an aqueous solution of D-glucose.

Materials:

-

D-Glucose

-

Deuterium (B1214612) oxide (D₂O, 99.9%)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for better sensitivity and resolution.[3]

Procedure:

-

Sample Preparation: Prepare a concentrated solution of D-glucose in D₂O (e.g., 1 M) in an NMR tube.[1] The high concentration is necessary to detect the low-abundance furanose forms.

-

Spectrometer Setup:

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the sample temperature (e.g., 25 °C).

-

-

¹H NMR Acquisition:

-

2D NMR Acquisition for Assignment:

-

COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities within the furanose spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for assigning the carbon signals.[1]

-

TOCSY (Total Correlation Spectroscopy): A 1D selective TOCSY or 2D TOCSY experiment can be used to isolate the entire spin system of each furanose anomer, starting from the well-resolved anomeric proton signals.[4] An f2-band-selective TOCSY-HSQC can be particularly useful to observe the glucofuranose spin systems without interference from the pyranose forms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum can be acquired to confirm assignments through long-range ¹H-¹³C correlations.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign the signals for α- and β-D-glucofuranose based on their characteristic chemical shifts, coupling constants, and correlations observed in the 2D spectra.[1]

-

Iterative spin simulations can be used to refine the coupling constants.[1][2]

-

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. While less definitive than NMR for anomer identification, these techniques can offer complementary structural information.

Data Presentation: Vibrational Frequencies

Table 3: Key Vibrational Regions for Glucose Anomers [6][9]

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000 - 3600 | O-H stretching |

| 2800 - 3000 | C-H stretching |

| 1000 - 1500 | C-O stretching, C-C stretching, O-C-H, C-C-H, and C-O-H bending |

| 600 - 1000 | Ring vibrations, C-O-C bending |

Experimental Protocol: Vibrational Spectroscopy

Objective: To acquire IR and Raman spectra of a D-glucose sample to observe the overall vibrational modes, with the understanding that the contribution from furanose forms will be minimal.

Materials:

-

Solid D-glucose (for solid-state measurements)

-

D-glucose solution in H₂O or D₂O (for solution-phase measurements)

-

FTIR spectrometer with an appropriate accessory (e.g., ATR)

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm)

Procedure:

-

FTIR Spectroscopy (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of solid D-glucose or a drop of the glucose solution on the ATR crystal.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Place the solid sample or the solution in a suitable container (e.g., quartz cuvette).

-

Focus the laser on the sample and acquire the Raman spectrum.

-

Optimize acquisition parameters (laser power, exposure time, number of accumulations) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra (e.g., baseline correction, normalization).

-

Identify the major vibrational bands corresponding to the functional groups present in glucose.

-

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is sensitive to the stereochemistry of chiral molecules.

Data Presentation: Circular Dichroism

Specific CD spectra for α- and β-D-glucofuranose are not well-documented. However, the technique is sensitive to the anomeric configuration of sugars.[10] The sign and magnitude of the Cotton effect in the CD spectrum can be used to distinguish between anomers, particularly after derivatization with a suitable chromophore.[11]

Visualizations

Glucose Equilibrium in Solution

Caption: Equilibrium of D-glucose anomers in solution.

Spectroscopic Identification Workflow

Caption: Workflow for spectroscopic identification.

Conclusion

The definitive spectroscopic identification of α- and β-D-glucofuranose relies heavily on advanced NMR techniques. The distinct chemical shifts of the anomeric protons and carbons, along with the scalar coupling constant J₁,₂, provide unambiguous fingerprints for each anomer. While vibrational and chiroptical spectroscopy offer complementary structural information, their application to the direct identification of the low-abundance furanose forms in an equilibrium mixture is challenging. The methodologies and data presented in this guide provide a solid foundation for researchers in the fields of carbohydrate chemistry and drug development to confidently identify and characterize these important, albeit minor, isomers of D-glucose.

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. Complete 1H and 13C NMR spectral assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. redalyc.org [redalyc.org]

- 10. Circular dichroism spectra of some model compounds related to D-glucopyranose and D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oligosaccharide microscale analysis by circular dichroic spectroscopy: reference spectra for chromophoric D-fructofuranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Glucofuranose in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucose is the central monosaccharide in energy metabolism, primarily utilized in its six-membered ring form, D-glucopyranose. However, in aqueous solutions, D-glucose also exists as a five-membered ring isomer, D-glucofuranose, albeit in trace amounts. This technical guide provides a comprehensive analysis of the role of this compound in specific metabolic pathways. It elucidates the equilibrium dynamics between glucose isomers, the enzymatic processes governing their interconversion, and the implications for cellular metabolism. While this compound is not a direct substrate for the central glycolytic pathway, its derivatives are of significant interest in synthetic and medicinal chemistry. This guide details the experimental methodologies used to study carbohydrate isomers and presents quantitative data on their equilibrium distribution. Signaling pathways potentially influenced by furanose sugars are also discussed.

Introduction: The Isomeric Landscape of D-Glucose

In aqueous solution, D-glucose exists as an equilibrium mixture of its open-chain aldehyde form and several cyclic hemiacetal isomers.[1] The formation of these cyclic structures is a spontaneous and reversible intramolecular reaction.[2] The predominant forms are the six-membered α-D-glucopyranose and β-D-glucopyranose, which together account for over 99% of the glucose molecules.[1] The five-membered α-D-glucofuranose and β-D-glucofuranose isomers are minor components of this equilibrium.[1]

The thermodynamic stability of the chair conformation of the pyranose ring is significantly greater than the more strained envelope or twist conformations of the furanose ring, leading to the prevalence of the pyranose form.[2] Despite its low abundance, the existence of this compound and the chemical utility of its derivatives necessitate an understanding of its metabolic relevance.

Equilibrium and Interconversion of D-Glucose Isomers

The interconversion between the pyranose, furanose, and open-chain forms of glucose is a dynamic process known as mutarotation. This process can occur spontaneously or be catalyzed by acids, bases, or enzymes.[] The open-chain form serves as a crucial intermediate, allowing the ring structure to open and re-close into a different isomeric form.[]

Quantitative Distribution of D-Glucose Isomers at Equilibrium

The relative proportions of D-glucose isomers in an aqueous solution at equilibrium have been determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The distinct signals of the anomeric protons and carbons for each isomer allow for their quantification.[2]

| Isomer | Ring Size | Anomer | Percentage at Equilibrium (in D₂O at 27°C) |

| α-D-glucopyranose | 6-membered | α | ~36% |

| β-D-glucopyranose | 6-membered | β | ~64% |

| α-D-glucofuranose | 5-membered | α | <0.5% |

| β-D-glucofuranose | 5-membered | β | <0.5% |

| Open-chain form | - | - | ~0.02% |

| Table 1: Approximate equilibrium distribution of D-glucose isomers in aqueous solution. Data synthesized from multiple sources. |

Metabolic Fate of this compound

Current evidence does not support a direct, significant role for this compound as a substrate in major catabolic pathways such as glycolysis. The enzymes of glycolysis are highly specific for the pyranose form of glucose, specifically β-D-glucopyranose, which is phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell for further metabolism.[4]

Enzymatic Interconversion: The Role of Mutarotases

For this compound to be metabolized through glycolysis, it must first isomerize to D-glucopyranose. This conversion is facilitated by enzymes known as mutarotases (aldose-1-epimerases).[5] Galactose mutarotase (B13386317), for instance, has been shown to act on D-glucose, accelerating the interconversion of its anomers.[6] It is plausible that these enzymes can also facilitate the conversion of the furanose form to the pyranose form, thereby channeling the minor furanose isomers into the mainstream of glucose metabolism.

Figure 1: Entry of D-glucose into glycolysis.

This compound Derivatives in Metabolism and Drug Development

While this compound itself is not a major metabolic intermediate, its derivatives, particularly those with protective groups like 1,2-O-isopropylidene, are synthetically stable and serve as important precursors for the synthesis of various bioactive molecules. Research has explored derivatives of this compound for their potential as antifungal, antibacterial, and antiproliferative agents. These synthetic derivatives can be metabolized by certain microorganisms, often leading to different metabolic products than those derived from glucose.[7]

Signaling Pathways

Sugars can act as signaling molecules, particularly in plants, where they regulate gene expression and developmental processes.[8] Studies have shown that metabolizable and non-metabolizable sugar analogs can trigger different signal transduction pathways.[9] For instance, non-metabolizable sugars have been observed to activate MAP kinases, suggesting they are sensed as stress-related stimuli.[9] While these findings are not specific to this compound, they open the possibility that furanose forms of sugars or their derivatives could have roles in cellular signaling, distinct from the energy-providing role of D-glucopyranose.

Figure 2: Differential signaling by metabolizable vs. non-metabolizable sugars.

Experimental Protocols

The study of carbohydrate isomers and their metabolic fates relies on a combination of analytical and biochemical techniques.

Quantification of Isomers by NMR Spectroscopy

Objective: To determine the relative concentrations of D-glucopyranose and this compound isomers in a solution at equilibrium.

Methodology:

-

Sample Preparation: Dissolve a known quantity of D-glucose in D₂O in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio. A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.[2]

-

Spectral Analysis: Identify the distinct signals for the anomeric protons (in ¹H NMR) or anomeric carbons (in ¹³C NMR) for each of the α and β anomers of both the pyranose and furanose forms.

-

Quantification: Integrate the area under each identified anomeric signal. The relative percentage of each isomer is calculated by dividing the integral of its signal by the sum of the integrals for all anomeric signals, multiplied by 100.[2]

Metabolic Flux Analysis using Isotope Labeling

Objective: To trace the metabolic fate of D-glucose and its isomers within a cellular system.

Methodology:

-

Tracer Selection: Synthesize a specifically labeled D-glucose, for instance, [¹³C]-D-glucose. While direct synthesis of a stable [¹³C]-D-glucofuranose is challenging, using labeled D-glucose will result in a labeled equilibrium mixture.

-

Cell Culture: Culture cells in a defined medium. At a steady metabolic state, replace the medium with one containing the ¹³C-labeled glucose.[10]

-

Metabolite Extraction: After a defined incubation period to allow for isotopic steady state, quench metabolism rapidly and extract intracellular metabolites.

-

Analysis: Analyze the isotopic labeling patterns of downstream metabolites (e.g., glycolytic intermediates, amino acids) using mass spectrometry (GC-MS or LC-MS) or NMR.[10]

-

Computational Modeling: Use the labeling data to computationally model and quantify the fluxes through different metabolic pathways.[11][12] This can reveal if there is any minor, alternative pathway utilizing the furanose form, although it is expected that the flux will overwhelmingly proceed through the pyranose-dependent glycolytic pathway.

Figure 3: Workflow for studying carbohydrate isomers and metabolism.

Conclusion

The direct role of this compound in specific, core metabolic pathways is negligible due to its low thermodynamic stability and the high specificity of metabolic enzymes for the D-glucopyranose form. Its primary relevance in a biological context is as a minor, transient isomer of D-glucose that must convert to the pyranose form to enter catabolic pathways. This conversion is facilitated by mutarotases. The true significance of the this compound structure lies in its utility as a scaffold in synthetic chemistry for the development of novel bioactive compounds and pharmaceuticals. Future research may yet uncover subtle signaling roles for furanose sugars, but their contribution to central energy metabolism is indirect at best. The methodologies outlined in this guide provide a robust framework for the continued investigation of the complex world of carbohydrate isomers and their biological functions.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 4. Biochemistry - Wikipedia [en.wikipedia.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. The catalytic mechanism of galactose mutarotase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 9. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: An Application Note and Detailed Protocol

Introduction

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone-D-glucose (DAG), is a crucial protected derivative of D-glucose.[1] Its unique structure, with two isopropylidene groups protecting four of the five hydroxyl groups, leaves only the C3 hydroxyl group available for chemical modification.[1] This characteristic makes it an invaluable intermediate in carbohydrate chemistry and a versatile building block for the synthesis of a wide array of biologically active molecules and carbohydrate-based materials.[1] This application note provides detailed protocols for the synthesis of DAG, a summary of quantitative data, and a visual representation of the experimental workflow.

Physicochemical and Structural Data

The fundamental properties of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose are summarized in the table below, providing a quick reference for researchers.[1]

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 582-52-5 |

| Appearance | White powder or crystalline solid |

| Melting Point | 109-113 °C |

| Optical Activity | [α]20/D −18°, c = 1% in H₂O |

| Assay | ≥98% |

Experimental Protocols

Two common and efficient methods for the preparation of diacetone-D-glucose are detailed below.

Method 1: Sulfuric Acid Catalyzed Synthesis

This is a widely used and efficient method for the preparation of diacetone-D-glucose.[1]

Materials:

-

D-glucose (5 g, 27.78 mmol)

-

Dry acetone (B3395972) (250 ml)

-

Concentrated sulfuric acid (1.2 ml)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of D-glucose in dry acetone in a suitable reaction vessel.

-

Add concentrated sulfuric acid to the solution at room temperature.[1]

-

Stir the reaction mixture vigorously at room temperature for 6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[2]

-

Filter the solid (copper salts and unreacted glucose) and wash with acetone.[2]

-

Evaporate the acetone from the filtrate under reduced pressure.[2]

-

Dissolve the resulting syrup in dichloromethane and wash with water.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[2]

-

Recrystallize the crude product from hexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1][2]

Method 2: Iodine Catalyzed Synthesis

An alternative method utilizes iodine as a catalyst, which can be advantageous in certain contexts.[1]

Materials:

-

D-glucose

-

Acetone

-

Iodine

Procedure:

-

Combine D-glucose, acetone, and iodine in an optimized molar ratio in a reaction vessel equipped with a reflux condenser.[1]

-

Heat the reaction mixture to reflux at 62 °C for 5 hours.[1]

-

Under these conditions, a yield of approximately 75% can be expected.[1]

-

The workup and purification would typically follow similar principles to the acid-catalyzed method, involving neutralization and recrystallization.

Quantitative Data Summary

| Parameter | Method 1 (H₂SO₄) | Method 2 (Iodine) | Optimized H₂SO₄[3] |

| D-Glucose | 5 g (27.78 mmol) | Not specified | Molar ratio with acetone 1:73.5 |

| Acetone | 250 ml | Not specified | Molar ratio with glucose 73.5:1 |

| Catalyst | Conc. H₂SO₄ (1.2 ml) | Iodine | Conc. H₂SO₄ (10 mL for a larger scale) |

| Temperature | Room Temperature | 62 °C (Reflux) | 25 °C |

| Reaction Time | 6 hours | 5 hours | 12 hours |

| Yield | Not specified | ~75% | 75.6% |

Experimental Workflow

References

Protocols for Glycosylation Reactions Using D-Glucofuranose Donors: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting glycosylation reactions utilizing D-glucofuranose donors. The following sections outline key considerations, experimental procedures, and quantitative data to facilitate the successful synthesis of furanosides.

Glycosylation is a fundamental process in the synthesis of complex carbohydrates and glycoconjugates, which are pivotal in numerous biological processes. The stereoselective formation of the glycosidic bond is a primary challenge in carbohydrate chemistry. This compound donors offer a unique scaffold for the synthesis of furanosides, which are important components of various natural products and therapeutic agents. This document focuses on protocols involving three main types of this compound donors: a peracylated donor, trichloroacetimidate (B1259523) donors, and thioglycoside donors.

Key Concepts in this compound Glycosylation

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, the solvent, and the reaction temperature. For furanosides, achieving high stereoselectivity can be particularly challenging due to the flexibility of the five-membered ring. The formation of either the 1,2-cis (α) or 1,2-trans (β) glycosidic linkage is dependent on the reaction mechanism, which can be influenced by neighboring group participation, the anomeric effect, and the nature of the reaction intermediates.

Donor Types and Activation Methods

This document details protocols for the following this compound donors:

-

1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose: A stable, crystalline donor that can be activated under acidic conditions. Its crystallinity simplifies purification.[1][2]

-

D-Glucofuranosyl Trichloroacetimidates: Highly reactive donors prepared from the corresponding 1-hydroxy glucofuranose. They are typically activated by catalytic amounts of a Lewis acid.[1][3]

-

D-Glucofuranosyl Thioglycosides: Stable donors that can be activated by various thiophilic promoters, offering a versatile approach to glycosylation.

Protocol 1: Acid-Catalyzed Glycosylation using 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose

This protocol describes the direct glycosylation of alcohols and other nucleophiles using the stable, crystalline donor, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, under Lewis acid catalysis. This method generally favors the formation of β-linked products.[1]

Materials:

-

1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose (Donor)

-

Glycosyl Acceptor (e.g., alcohol, thiol, amine)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂)

-

Molecular Sieves (4 Å, activated)

-

Triethylamine (B128534) or Pyridine (for quenching)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose donor (1.0 - 1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

-

Add freshly activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous dichloromethane (DCM).

-

Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).

-

Add the Lewis acid catalyst (e.g., TMSOTf or BF₃·OEt₂, 0.1 - 0.3 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Quantitative Data Summary:

| Entry | Glycosyl Acceptor | Catalyst | Yield (%) | Anomeric Ratio (α:β) |

| 1 | Methanol | TMSOTf | 75 | 1:5 |

| 2 | Propan-2-ol | BF₃·OEt₂ | 68 | 1:4 |

| 3 | Benzyl alcohol | TMSOTf | 82 | 1:6 |

| 4 | Ethanethiol | BF₃·OEt₂ | 65 | Not determined |

| 5 | Aniline | TMSOTf | 55 | Not determined |

Note: The data presented in this table is representative and has been compiled from literature sources.[1] Actual yields and stereoselectivities may vary depending on the specific reaction conditions and the nature of the acceptor.

Protocol 2: Glycosylation using D-Glucofuranosyl Trichloroacetimidate Donors

This protocol outlines a general method for glycosylation using a D-glucofuranosyl trichloroacetimidate donor, which is a highly reactive species requiring activation by a catalytic amount of a Lewis acid.[3]

Materials:

-

Protected D-Glucofuranosyl Trichloroacetimidate (Donor)

-

Glycosyl Acceptor

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Molecular Sieves (4 Å, activated)

-

Triethylamine or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

To a flame-dried flask under an inert atmosphere, add the protected D-glucofuranosyl trichloroacetimidate donor (1.2 - 1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

-

Add activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous DCM or Et₂O.

-

Cool the reaction mixture to a low temperature (typically -78 °C to -40 °C).

-

Add a catalytic amount of TMSOTf solution dropwise.

-

Allow the reaction to stir at the low temperature and monitor its progress by TLC. The reaction may be allowed to slowly warm if necessary.

-

Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the desired product.

Quantitative Data Summary:

| Entry | Donor Protecting Groups | Glycosyl Acceptor | Solvent | Yield (%) | Anomeric Ratio (α:β) |

| 1 | 2,3,5,6-Tetra-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCM | 85 | 1:3 |

| 2 | 2,3,5,6-Tetra-O-benzoyl | Cholesterol | DCM | 78 | >1:20 |

| 3 | 2,3:5,6-Di-O-isopropylidene | 1-Octanol | Et₂O | 92 | 4:1 |

| 4 | 2,3,5,6-Tetra-O-benzyl | N-Boc-Serine methyl ester | DCM | 75 | 1:2 |

Note: This data is illustrative and based on typical outcomes for trichloroacetimidate donors.[3][4] The choice of protecting groups on the donor and the solvent can significantly influence the stereochemical outcome.

Protocol 3: Glycosylation using D-Glucofuranosyl Thioglycoside Donors

This protocol describes a glycosylation reaction using a stable D-glucofuranosyl thioglycoside donor, which is activated by a thiophilic promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Materials:

-

Protected D-Glucofuranosyl Thioglycoside (e.g., Phenyl or Ethyl Thioether) (Donor)

-

Glycosyl Acceptor

-

Anhydrous Dichloromethane (DCM)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Molecular Sieves (4 Å, activated)

-

Triethylamine

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

To a flame-dried flask under an inert atmosphere, add the D-glucofuranosyl thioglycoside donor (1.2 - 1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous DCM.

-

Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture.

-

After stirring for 10-15 minutes, add a catalytic amount of TfOH or TMSOTf solution dropwise.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding triethylamine.

-

Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.

-

Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Quantitative Data Summary:

| Entry | Donor Protecting Groups | Glycosyl Acceptor | Promoter System | Yield (%) | Anomeric Ratio (α:β) |

| 1 | 2,3,5,6-Tetra-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside | NIS/TfOH | 88 | 1:4 |

| 2 | 2,3,5,6-Tetra-O-acetyl | Adamantan-1-ol | NIS/TMSOTf | 72 | >1:10 |

| 3 | 2,3:5,6-Di-O-isopropylidene | Benzyl alcohol | NIS/TfOH | 90 | 3:1 |

| 4 | 2,3,5,6-Tetra-O-benzyl | Thiophenol | NIS/TfOH | 78 | Not determined |

Note: The data presented is representative of thioglycoside glycosylations and may vary based on specific substrates and conditions.

Visualizing Glycosylation Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for a chemical glycosylation reaction and the key factors that influence its stereochemical outcome.

Caption: General workflow for a chemical glycosylation reaction.

Caption: Key factors influencing the stereochemical outcome of glycosylation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel synthesis of D-galactofuranosyl, D-glucofuranosyl and D-mannofuranosyl 1-phosphates based on remote activation of new and free hexofuranosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of D-Glucofuranose Derivatives with Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of D-Glucofuranose derivatives as potential anti-inflammatory agents. The protocols detailed below are based on established methodologies for the chemical preparation of these compounds and their subsequent assessment in preclinical models of inflammation.

Introduction

This compound, a furanose form of glucose, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this compound, particularly those modified at the C-3 position of the furanose ring, have garnered interest for their potential pharmacological activities. Notably, 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have been identified as a promising class of compounds with anti-inflammatory properties. This document outlines the synthetic procedures for preparing these derivatives and the experimental protocols for evaluating their anti-inflammatory efficacy.

Synthesis of 3-O-Derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

The synthesis of these derivatives typically starts from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose. The free hydroxyl group at the C-3 position allows for various chemical modifications, such as alkylation and acylation, to produce a library of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Scheme:

A series of 3-O-derivatives of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose can be prepared and tested for their pharmacological activity.[1]

Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose General Procedure: The hydroxyl group at the C-3 position is reacted with various alkylating or acylating agents in the presence of a suitable base and solvent. Example Derivatives: 3-O-alkyl, 3-O-acyl, and other substituted derivatives.

While specific quantitative anti-inflammatory data for a broad range of these this compound derivatives is not extensively available in recent literature, the following sections provide the established protocols to perform such evaluations. For comparative purposes, data from structurally related α-D-ribofuranose derivatives are presented to illustrate the expected outcomes of these assays.[2]

In Vivo Anti-Inflammatory Activity Assessment

A standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the ability of a test compound to reduce the swelling (edema) induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.

Animals: Male Wistar rats (150-200 g) are typically used. Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference drug (e.g., Diclofenac sodium, Indomethacin)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into groups (n=6): a control group, a reference drug group, and test groups receiving different doses of the this compound derivatives.

-

The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Data Presentation:

The results of the carrageenan-induced paw edema assay are typically presented in a tabular format, showing the mean increase in paw volume and the percentage of edema inhibition at different time points and doses.

Table 1: Effect of α-D-Ribofuranose Derivatives on Carrageenan-Induced Paw Edema in Mice (Illustrative Data) [2]

| Treatment (Dose) | Mean Paw Edema (mL) ± SEM | % Inhibition of Paw Edema |

| 1st Hour | ||

| Control | 0.21 ± 0.01 | - |

| Compound 2 (100 mg/kg) | 0.18 ± 0.01 | 15.79 |

| Compound 6 (100 mg/kg) | 0.19 ± 0.01 | 14.29 |

| Aceclofenac (100 mg/kg) | 0.15 ± 0.01 | 31.58 |

| 2nd Hour | ||

| Control | 0.29 ± 0.01 | - |

| Compound 2 (100 mg/kg) | 0.12 ± 0.01 | 58.68 |

| Compound 6 (100 mg/kg) | 0.12 ± 0.01 | 58.68 |

| Aceclofenac (100 mg/kg) | 0.09 ± 0.01 | 70.66 |

| 3rd Hour | ||

| Control | 0.35 ± 0.01 | - |

| Compound 2 (100 mg/kg) | 0.08 ± 0.01 | 77.32 |

| Compound 6 (100 mg/kg) | 0.07 ± 0.01 | 79.38 |

| Aceclofenac (100 mg/kg) | 0.05 ± 0.01 | 86.08 |

| 4th Hour | ||

| Control | 0.41 ± 0.01 | - |

| Compound 2 (100 mg/kg) | 0.04 ± 0.01 | 91.15 |

| Compound 6 (100 mg/kg) | 0.02 ± 0.01 | 95.13 |

| Aceclofenac (100 mg/kg) | 0.01 ± 0.00 | 97.79 |

Data adapted from a study on α-D-ribofuranose derivatives for illustrative purposes. Similar data should be generated for the this compound derivatives of interest.

In Vitro Anti-Inflammatory Activity Assessment

The in vitro anti-inflammatory activity of this compound derivatives can be determined by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages